
Aspaminol
Descripción general
Descripción
Aspaminol is a smooth muscle relaxant.
Aplicaciones Científicas De Investigación
Pharmacological Studies
Several studies have investigated the effects of Aspaminol on various types of smooth muscle. For example, it has been shown to reduce contractions induced by calcium and histamine in isolated rabbit basilar artery and taenia coli .
Table 1: Effects of this compound on Smooth Muscle Contractions
Clinical Applications
This compound has potential applications in treating gastrointestinal disorders due to its ability to relax smooth muscle. It may be beneficial in conditions characterized by excessive smooth muscle contraction, such as:
- Irritable Bowel Syndrome (IBS): Reducing spasms can alleviate abdominal pain.
- Dysmenorrhea: Easing uterine contractions can relieve menstrual pain.
Case Studies
- Ileal Contraction Study: In a study involving male guinea pigs, this compound was administered to evaluate its effect on ileal contractions induced by acetylcholine. The results indicated a significant reduction in contraction amplitude, suggesting its effectiveness as an antispasmodic agent .
- Histamine-Induced Contraction: Research conducted on isolated rabbit tissues demonstrated that this compound effectively inhibited histamine-induced contractions in both the basilar artery and taenia coli, underscoring its potential cardiovascular applications .
- Calcium Uptake Inhibition: Further investigations revealed that this compound markedly inhibited calcium uptake in smooth muscle tissues, which is crucial for muscle contraction. This property may contribute to its therapeutic effects in various conditions involving smooth muscle hyperactivity .
Q & A
Basic Research Questions
Q. Q1. What experimental methodologies are commonly used to assess Aspaminol’s inhibitory effects on cyclic AMP in smooth muscle studies?
Methodological Answer: this compound’s effects on cyclic AMP (cAMP) can be evaluated using in vitro assays with intestinal smooth muscle preparations. Key steps include:
- Tissue Preparation : Isolate smooth muscle segments and suspend in organ baths with physiological buffers.
- Dose-Response Curves : Apply this compound at varying concentrations (e.g., 3×10⁻⁴ g/mL) and measure cAMP levels via radioimmunoassay or ELISA.
- Kinetic Analysis : Use double-reciprocal (Lineweaver-Burk) plots to compare inhibition efficacy against controls and reference compounds (e.g., Papaverine). This compound’s weaker inhibition slope compared to Papaverine suggests distinct binding kinetics or partial antagonism .
Q. Q2. How can researchers ensure reproducibility when studying this compound’s pharmacological activity?
Methodological Answer:
- Standardized Protocols : Document buffer composition (e.g., pH, ion concentrations), tissue sourcing, and incubation times.
- Internal Controls : Include reference compounds (e.g., Papaverine) in every experiment to validate assay sensitivity.
- Data Transparency : Report raw data (e.g., cAMP levels, muscle relaxation rates) and statistical parameters (mean ± SD, n-value). Avoid over-interpreting trends without significance testing (e.g., t-tests for pairwise comparisons) .
Advanced Research Questions
Q. Q3. How should researchers resolve contradictions in this compound’s efficacy across different smooth muscle models?
Methodological Answer: Contradictions may arise from tissue-specific receptor expression or experimental variables. To address this:
Systematic Review : Compare studies using PICOT framework (Population: tissue type; Intervention: this compound dose; Comparison: reference drugs; Outcome: cAMP reduction; Time: exposure duration) .
Meta-Analysis : Pool data from multiple studies to identify moderators (e.g., species differences, incubation temperature).
Mechanistic Studies : Use knockout models or receptor-binding assays to isolate this compound’s targets (e.g., phosphodiesterase subtypes vs. non-cAMP pathways) .
Q. Q4. What strategies optimize experimental design for studying this compound’s long-term effects on smooth muscle function?
Methodological Answer:
- Longitudinal Assays : Use chronic exposure models (e.g., 7–14 days) with periodic cAMP measurements and functional endpoints (e.g., contractile force).
- Blinded Analysis : Assign separate teams for drug administration and data collection to minimize bias.
- Error Mitigation : Calculate required sample size using power analysis (α=0.05, β=0.2) and include technical replicates to control for instrument variability .
Q. Q5. How can researchers leverage computational tools to predict this compound’s off-target interactions?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate this compound’s binding affinity for phosphodiesterase isoforms (PDE3 vs. PDE4).
- Network Pharmacology : Map this compound’s putative targets onto protein interaction databases (e.g., STRING) to identify secondary pathways (e.g., calcium signaling).
- Validation : Cross-reference predictions with in vitro binding assays and gene-expression profiling .
Q. Methodological Pitfalls and Solutions
Q. Q6. What are common statistical errors in analyzing this compound’s dose-response relationships, and how can they be avoided?
Methodological Answer:
- Error : Overfitting nonlinear regression models (e.g., Hill equation) to sparse data.
Solution : Use Akaike Information Criterion (AIC) to select the best-fit model and report 95% confidence intervals for EC₅₀ values. - Error : Misinterpreting correlation as causation in cAMP reduction vs. muscle relaxation.
Solution : Perform Granger causality tests or partial least squares regression to isolate direct effects .
Q. Q7. How should researchers address ethical and practical challenges in translating this compound studies to in vivo models?
Methodological Answer:
Propiedades
Número CAS |
17435-91-5 |
---|---|
Fórmula molecular |
C21H27NO |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
1,1-diphenyl-3-piperidin-1-ylbutan-1-ol |
InChI |
InChI=1S/C21H27NO/c1-18(22-15-9-4-10-16-22)17-21(23,19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-3,5-8,11-14,18,23H,4,9-10,15-17H2,1H3 |
Clave InChI |
FMMCXLPEVLXNQJ-UHFFFAOYSA-N |
SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N3CCCCC3 |
SMILES canónico |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N3CCCCC3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aspaminol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.